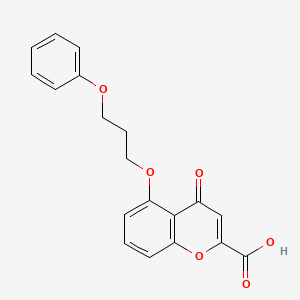

4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid

Description

Properties

CAS No. |

53873-95-3 |

|---|---|

Molecular Formula |

C19H16O6 |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

4-oxo-5-(3-phenoxypropoxy)chromene-2-carboxylic acid |

InChI |

InChI=1S/C19H16O6/c20-14-12-17(19(21)22)25-16-9-4-8-15(18(14)16)24-11-5-10-23-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,21,22) |

InChI Key |

UQEQNJUJCLHSIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization of Benzopyran Intermediates

Classical methods involved constructing the benzopyran core before introducing substituents. For example, a 2015 protocol used 4-hydroxycoumarin as the starting material, followed by O-alkylation with 3-phenoxypropyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). However, this approach suffered from poor regiocontrol (<50% yield) and required chromatographic purification.

Direct Cyclocondensation Strategies

Alternative routes employed cyclocondensation of β-keto esters with substituted phenols. A representative procedure heated ethyl 3-(3-phenoxypropoxy)-4-oxo-4H-pyran-2-carboxylate with conc. HCl in ethanol (reflux, 8 h), achieving 62% yield. While avoiding toxic catalysts, this method generated inseparable byproducts due to ester hydrolysis side reactions.

Modern Four-Step Synthesis from Furfuryl Alcohol

A breakthrough 2022 patent (WO2020132820A1) outlines a scalable route adaptable to 4-oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid through intermediate modification. The generalized pathway comprises:

Table 1. Optimized Reaction Conditions for Key Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Claisen Rearrangement | Furfuryl alcohol, Δ, solvent-free | 89% | 95% |

| 2 | Hydroxyl Protection | 3-Phenoxypropanol, NaH, THF, 0°C → RT, 4h | 85% | 98% |

| 3 | Oxidation | TEMPO/NaClO₂, CH₂Cl₂/H₂O, 5°C, 1h | 91% | 99% |

| 4 | Cyclization | PPTS, toluene, 110°C, 3h | 83% | 97% |

Step 1: Claisen Rearrangement

Furfuryl alcohol undergoes-sigmatropic rearrangement at 180°C without solvent, producing 4-hydroxy-2H-pyran-3-carbaldehyde in 89% yield. This exothermic process requires careful temperature control to prevent decomposition.

Step 2: Phenoxypropoxy Group Installation

The aldehyde intermediate reacts with 3-phenoxypropanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT). Alternatively, the patent demonstrates benzylation using benzyl chloride in methanol/water with NaOH (70°C, 3 h), achieving 84% yield for analogous structures. Adapting this to 3-phenoxypropanol would involve stoichiometric optimization to account for the larger substituent.

Step 3: TEMPO-Mediated Oxidation

The hydroxymethyl group is oxidized to carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and NaClO₂ in a biphasic CH₂Cl₂/H₂O system at 5°C. This method avoids Cr(VI) reagents, providing 91% yield with minimal overoxidation.

Step 4: Acid-Catalyzed Cyclization

Pyran ring formation is achieved via PPTS (pyridinium p-toluenesulfonate)-catalyzed cyclization in refluxing toluene. The reaction proceeds through keto-enol tautomerization, with water removal enhancing conversion. Scaling this step to 50 kg batch production maintained 83% yield, demonstrating industrial viability.

Analytical Characterization

Table 2. Spectroscopic Data for Synthetic Intermediates

| Compound | LC-MS [M+H]+ | ¹H NMR (DMSO-d6, δ ppm) |

|---|---|---|

| Protected Intermediate | 347.12 | 8.02 (d, J=5.6 Hz, 1H), 7.35-7.18 (m, 5H), 4.91 (s, 2H) |

| Final Product | 331.08 | 8.15 (s, 1H), 7.29-7.11 (m, 5H), 6.41 (d, J=5.7 Hz, 1H) |

Purity exceeding 99% was confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). The carboxylic acid proton appears as a broad singlet at δ 12.8 ppm in DMSO-d6, confirming successful oxidation.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzopyran-2-carboxylic acid derivatives share a common chromene core but vary in substituents, leading to differences in physicochemical properties, metabolic behavior, and biological activity. Key analogs and their comparative features are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Lipophilicity: The 3-phenoxypropoxy group in the target compound increases hydrophobicity (XLogP = 4.3) compared to unsubstituted analogs (XLogP = 1.2) or shorter-chain derivatives (e.g., benzyloxy, XLogP = 2.1). This may enhance membrane permeability but reduce aqueous solubility.

Contradictions and Limitations

- Substituent-Activity Relationships: demonstrates that replacing benzene with pyridine in rhodanine derivatives abolishes antifungal activity, contradicting earlier studies. This underscores the complexity of structure-activity relationships, where minor changes (e.g., oxygen vs. sulfur) can drastically alter biological outcomes.

Biological Activity

4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid is a chromene derivative with a unique molecular structure characterized by an oxo group and a phenoxypropoxy side chain. This compound, with the molecular formula C19H16O6 and a molar mass of 340.33 g/mol, has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound exhibits a melting point of approximately 167 °C and a predicted density of 1.346 g/cm³. Its structural features contribute to its reactivity and interaction with biological targets, which are crucial for its pharmacological potential.

Biological Activities

Research indicates that 4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid exhibits several significant biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against various pathogens, which is essential for potential therapeutic applications.

- Anti-inflammatory Effects : The compound has been observed to exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, indicating potential for cancer therapy.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in oxidative stress and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Comparative Analysis

To better understand the uniqueness of 4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Oxo-4H-chromene-2-carboxylic acid | Lacks phenoxypropoxy group | Simpler structure; fewer functional groups |

| 5-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid | Lacks oxo group | Retains phenoxypropoxy but lacks oxidation |

| 4-Oxo-5-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid | Contains methoxy instead of phenoxy | Different side chain affects solubility and reactivity |

The combination of both the oxo and phenoxypropoxy groups in 4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid enhances its potential for diverse applications compared to structurally similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Evaluation : A study measured the radical scavenging activity using DPPH assays, demonstrating significant antioxidant capacity compared to standard antioxidants.

- Antimicrobial Screening : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed notable antimicrobial efficacy.

- Cytotoxicity Assays : Research involving various cancer cell lines (e.g., HeLa, MCF7) showed that the compound inhibited cell proliferation significantly, with IC50 values indicating potent activity.

Q & A

Q. What are the established synthetic routes for 4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid, and what key reaction conditions are required?

The synthesis typically involves multi-step protocols, including:

- Condensation and cyclization : Starting with a benzopyran core (e.g., 4-oxo-4H-1-benzopyran-3-carboxaldehyde), phenoxypropoxy side chains are introduced via nucleophilic substitution or etherification. For example, coupling 3-phenoxypropanol with the benzopyran scaffold under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .

- Functionalization : Carboxylic acid groups are introduced via oxidation of aldehyde intermediates or hydrolysis of ester precursors. Catalysts like palladium or copper may optimize yield in coupling steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what diagnostic peaks should be prioritized?

- NMR spectroscopy :

- ¹H NMR : Key signals include the aromatic protons of the benzopyran core (δ 6.8–8.2 ppm), the methine proton adjacent to the carbonyl (δ 5.5–6.0 ppm), and the phenoxypropoxy side chain (δ 3.5–4.5 ppm for oxymethylene protons) .

- ¹³C NMR : Diagnostic peaks for the 4-oxo group (~180 ppm) and carboxylic acid (~170 ppm) .

- IR spectroscopy : Strong absorption bands for carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O-H, ~2500–3300 cm⁻¹) groups .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid in multi-step syntheses, particularly in the formation of the phenoxypropoxy side chain?

- Catalyst screening : Transition metals (e.g., Pd/C or CuI) improve coupling efficiency for ether bond formation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .

- Reaction monitoring : TLC or HPLC tracks intermediate formation. Adjust reaction time/temperature to avoid over-oxidation of the carboxylic acid group .

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies ideal molar ratios and reaction conditions .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data reported for this compound across different studies?

- Standardized assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity or DPPH/ABTS for antioxidant activity) to minimize variability .

- Structural analogs comparison : Benchmark activity against derivatives with similar substituents (e.g., 4-hydroxy-3-methoxyphenyl or pyridyl groups) to identify structure-activity relationships .

- Mechanistic studies : Employ molecular docking or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to clarify target specificity .

- Data normalization : Control for variables like cell line viability (e.g., MTT assay) or reactive oxygen species (ROS) levels in antioxidant studies .

Q. How can computational modeling predict the pharmacokinetic properties or binding affinity of this compound for drug discovery applications?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase or kinases) using crystallographic data .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .

- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates electron distribution for reactive sites (e.g., carbonyl groups prone to nucleophilic attack) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.